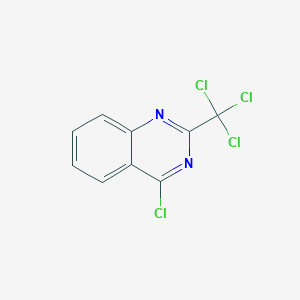
4-Chloro-2-(trichloromethyl)quinazoline
Vue d'ensemble
Description
4-Chloro-2-(trichloromethyl)quinazoline is a chemical compound that serves as a key scaffold in the synthesis of various quinazoline derivatives with potential biological activities. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure consisting of two nitrogen atoms at the 1 and 3 positions, a trichloromethyl group at the 2 position, and a chlorine atom at the 4 position. The quinazoline derivatives synthesized from this scaffold have been explored for their antiplasmodial, antibacterial, anti-tubercular, and other biological activities .
Synthesis Analysis
The synthesis of 4-substituted 2-(trichloromethyl)quinazolines has been achieved through various methods. One approach involves the cycloaddition of benzyne with 2-(trichloromethyl)-1,3-diazabutadienes, which are prepared from trichloroacetamidine and appropriate reagents . Another method includes the reaction of 4-chloro-2-(trichloromethyl)quinazoline with substituted secondary amines to yield novel anti-tubercular agents . These synthetic routes provide access to a diverse array of quinazoline derivatives with potential pharmacological applications.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been extensively studied using various spectroscopic and computational techniques. For instance, the quinazoline unit in 3-(4-chlorophenyl)quinazolin-4(3H)-one is essentially planar, and the dihedral angle between the quinazoline ring system and the substituted phenyl ring has been determined . Density functional theory (DFT) calculations have been employed to determine the structural parameters and to compare them with experimental data .
Chemical Reactions Analysis
Quinazoline derivatives exhibit reactivity towards various nucleophiles. For example, 5-trichloromethyl-2-aryl-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines have been synthesized and shown to react with N-nucleophiles, leading to the formation of 2-aryl-5-(dichloromethyl)-[1,2,4]triazolo[1,5-c]quinazolines . The reactivity of these compounds provides opportunities for further chemical modifications and the development of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as trichloromethyl enhances the electrophilic character of the molecule, which is important for its biological activity. Spectroscopic techniques such as FT-IR, NMR, and mass spectrometry are used to elucidate the structures of these compounds and to confirm their synthesis . Additionally, computational studies including DFT and time-dependent DFT (TD-DFT) calculations provide insights into the electronic properties and potential non-linear optical (NLO) behavior of these molecules .
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
4-Chloro-2-(trichloromethyl)quinazoline is a versatile chemical compound with several applications in scientific research, particularly in the field of medicinal chemistry and synthesis.
Synthesis Methods : Lechuga-Eduardo et al. (2014) described an efficient synthesis of 4-substituted 2-(trichloromethyl)quinazolines through a cycloaddition process. This method offers a convenient approach for synthesizing diverse quinazoline derivatives under mild conditions (Lechuga-Eduardo et al., 2014).
Anti-tubercular Agents : Srivastav and Shantakumar (2013) focused on the design and synthesis of novel 2-trichloromethyl-4-substituted quinazoline derivatives as potential anti-tubercular drugs. This research highlighted the therapeutic potential of these compounds against tuberculosis (Srivastav & Shantakumar, 2013).
Cancer Research
Quinazoline derivatives have shown promising results in cancer research, with several studies exploring their potential as anticancer agents.
Anticancer Activity : Ovádeková et al. (2005) investigated the cytotoxicity of a quinazoline derivative on the human cancer cell line HeLa, indicating its potential as an anticancer drug. This study provides insights into the therapeutic applications of quinazoline derivatives in oncology (Ovádeková et al., 2005).
EGFR-TK Imaging : Fernandes et al. (2008) explored the use of quinazoline derivatives in the development of a biomarker for EGFR-TK imaging in cancer diagnosis and treatment monitoring. This study demonstrates the potential of quinazoline derivatives in enhancing the effectiveness of cancer diagnostics (Fernandes et al., 2008).
Malaria Research
Quinazoline derivatives have been evaluated for their potential in treating malaria, showing promising results in inhibiting the growth of Plasmodium falciparum.
- Anti-Malarial Activity : Verhaeghe et al. (2011) synthesized a series of quinazolines with selective antiplasmodial activity against Plasmodium falciparum, indicating their potential in developing new anti-malarial treatments (Verhaeghe et al., 2011).
Safety And Hazards
The compound is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing vapours, mist or gas, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
4-chloro-2-(trichloromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl4N2/c10-7-5-3-1-2-4-6(5)14-8(15-7)9(11,12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWHZIOORKRESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347184 | |
| Record name | 4-chloro-2-(trichloromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trichloromethyl)quinazoline | |
CAS RN |
3137-63-1 | |
| Record name | 4-chloro-2-(trichloromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-(trichloromethyl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



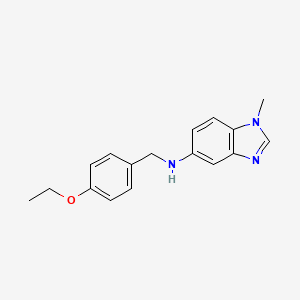
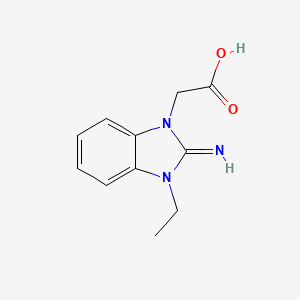
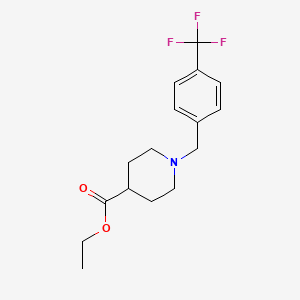
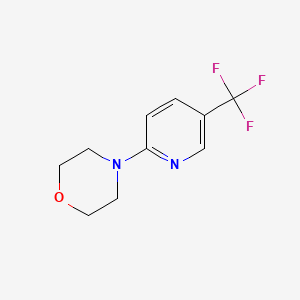

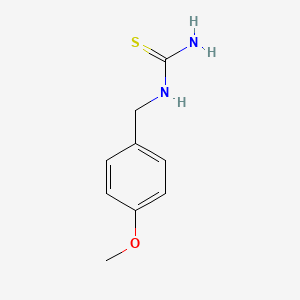
![4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline](/img/structure/B1297992.png)
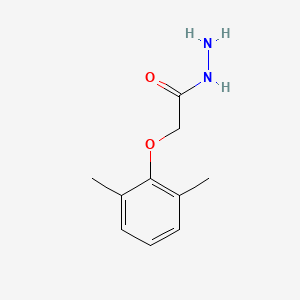
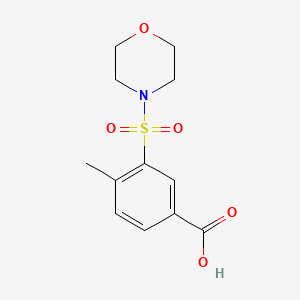
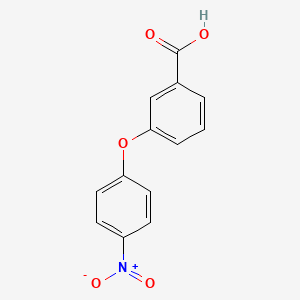
![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1298002.png)
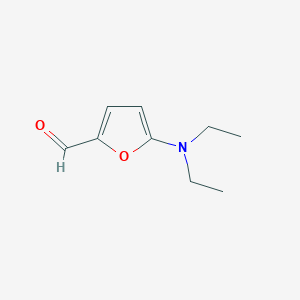
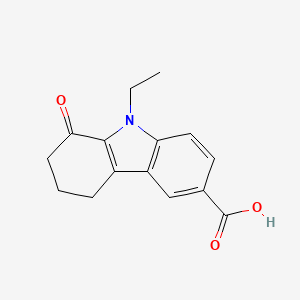
![6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298012.png)